Cas no 330601-48-4 (1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine)

1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-1-(4-(4-fluorophenyl)piperazin-1-yl)ethan-1-one
- 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine
- 2-CHLORO-1-(4-(4-FLUOROPHENYL)PIPERAZIN-1-YL)ETHANONE
- 2-chloro-1-[4-(4-fluoro-phenyl)-piperazin-1-yl]-ethanone
- 4-[(4-fluoro)phenyl]-1-(2-chloroacetyl)piperazine
- AC1LYAWT
- CTK1B8773
- Piperazine, 1-(chloroacetyl)-4-(4-fluorophenyl)-
- SureCN2878977
- 2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
- 2-Chloro-1-[4-(4-Fluorophenyl)-1-Piperazinyl]Ethanone
- AB14006
- STK161391
- SCHEMBL2878977
- ALBB-013154
- DTXSID90365377
- 2-Chloro-1-[4-(4-fluoro-phenyl)-piperazin-1-yl ]-ethanone
- 2-CHLORO-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE
- AKOS000103104
- 330601-48-4
- MFCD03376358
- DB-260889
- KOSFWARHNRKNOW-UHFFFAOYSA-N
- CS-0314902
- A1-10218
- LS-04110
-
- MDL: MFCD03376358
- インチ: InChI=1S/C12H14ClFN2O/c13-9-12(17)16-7-5-15(6-8-16)11-3-1-10(14)2-4-11/h1-4H,5-9H2
- InChIKey: KOSFWARHNRKNOW-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)N2CCN(CC2)C(=O)CCl)F
計算された属性
- せいみつぶんしりょう: 256.07802
- どういたいしつりょう: 256.0778689g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 23.6Ų
じっけんとくせい
- PSA: 23.55
1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-34210-5g |
2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |
330601-48-4 | 5g |
$1291.0 | 2023-09-03 | ||
TRC | C640280-10mg |
1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine |
330601-48-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
abcr | AB373181-10 g |
2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
330601-48-4 | 10g |
€1074.00 | 2023-04-26 | ||
abcr | AB373181-5 g |
2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
330601-48-4 | 5g |
€656.50 | 2023-04-26 | ||
abcr | AB373181-10g |
2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone; . |
330601-48-4 | 10g |
€1037.00 | 2025-03-19 | ||
Enamine | EN300-34210-2.5g |
2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |
330601-48-4 | 2.5g |
$1020.0 | 2023-09-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385572-5g |
2-Chloro-1-(4-(4-fluorophenyl)piperazin-1-yl)ethan-1-one |
330601-48-4 | 98% | 5g |
¥5032.00 | 2024-05-19 | |
Enamine | EN300-34210-1.0g |
2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |
330601-48-4 | 1.0g |
$0.0 | 2023-02-13 | ||
abcr | AB373181-1g |
2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone; . |
330601-48-4 | 1g |
€237.00 | 2025-03-19 | ||
TRC | C640280-100mg |
1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine |
330601-48-4 | 100mg |
$ 160.00 | 2022-06-06 |
1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
1-(Chloroacetyl)-4-(4-fluorophenyl)piperazineに関する追加情報
Chemical Profile of 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine (CAS No. 330601-48-4)
1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine, identified by its Chemical Abstracts Service number 330601-48-4, is a significant compound in the realm of pharmaceutical chemistry. This piperazine derivative exhibits a unique structural configuration that positions it as a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a chloroacetyl moiety and a 4-fluorophenyl group imparts distinct reactivity and pharmacological potential, making it a subject of interest in medicinal chemistry research.
The chloroacetyl functional group is known for its ability to participate in amide bond formation, a reaction that is pivotal in the construction of peptide mimetics and other therapeutic agents. When combined with the 4-fluorophenyl ring, which introduces electronic and steric influences, the compound gains enhanced versatility in drug design. This combination has been explored in the development of novel compounds targeting neurological and cardiovascular disorders.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine with biological targets with greater precision. Studies have indicated that this compound may interact with enzymes and receptors involved in neurotransmitter pathways, suggesting its potential as an intermediate in the synthesis of neuroactive drugs. The fluorine atom's electron-withdrawing effect further modulates the compound's pharmacokinetic properties, influencing its metabolic stability and bioavailability.
In the context of drug discovery, the synthesis of analogs derived from 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine has been a focus area. Researchers have leveraged its scaffold to develop molecules with improved efficacy and reduced side effects. For instance, modifications to the 4-fluorophenyl group have led to compounds exhibiting enhanced selectivity for specific therapeutic targets, minimizing off-target effects. These findings underscore the importance of structural optimization in maximizing the therapeutic potential of piperazine derivatives.
The role of 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine as a building block extends beyond academic research. Pharmaceutical companies have utilized this compound in the development of proprietary formulations aimed at treating conditions such as depression, anxiety, and chronic pain. Its incorporation into lead compounds has demonstrated promising results in preclinical studies, highlighting its commercial viability. The compound's ability to undergo further functionalization allows for the creation of diverse chemical entities with tailored pharmacological profiles.
From a synthetic chemistry perspective, 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine offers a versatile platform for exploring new synthetic pathways. The chloroacetyl group serves as a reactive site for nucleophilic substitution reactions, enabling the introduction of various substituents. This flexibility has been exploited to generate libraries of compounds for high-throughput screening, accelerating the discovery process. Additionally, green chemistry principles have been applied to optimize synthetic routes, reducing waste and improving sustainability.
The intersection of organic synthesis and medicinal chemistry has led to innovative methodologies for constructing complex molecules like 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine. Techniques such as transition metal-catalyzed cross-coupling reactions have been employed to streamline synthetic steps, enhancing efficiency and yield. These advancements not only facilitate the production of intermediates but also contribute to cost-effective drug development processes.
The pharmacological properties of 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine continue to be investigated through interdisciplinary collaborations involving chemists, biologists, and clinicians. Preclinical data suggest that this compound may modulate neurotransmitter release or receptor activity, offering insights into potential therapeutic applications. Further studies are warranted to elucidate its mechanism of action and assess its safety profile in human trials.
The future prospects for 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine are promising, with ongoing research aimed at expanding its utility in drug development. Innovations in synthetic methodologies and computational modeling will continue to drive its application across various therapeutic areas. As our understanding of molecular interactions deepens, this compound is poised to play a pivotal role in shaping next-generation pharmaceuticals.
330601-48-4 (1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine) 関連製品
- 893732-30-4((2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid)
- 953749-45-6(N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide)
- 17533-36-7(2,7-Dibromo-4,5,9,10-tetrahydro-pyrene)
- 509151-96-6(2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride)
- 2228432-89-9(3-(3,5-dichloropyridin-4-yl)-2,2-difluoropropanoic acid)
- 87344-63-6(1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)-)
- 2668314-60-9(Methyl 7(E)-nonadecenoate)
- 2770545-84-9(2-oxabicyclo2.2.1heptane-5-carboxylic acid)
- 205598-51-2(H-D-Lys-NH2 Dihydrochloride)
- 2098077-47-3(2-Azido-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one)
